Ethanediamide, N,N'-bis(cyclohexylthio)-N,N'-diphenyl-
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Overview
Description
Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- is a complex organic compound with the molecular formula C26H32N2O2S2 This compound is characterized by the presence of two cyclohexylthio groups and two phenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- typically involves the reaction of ethanediamide with cyclohexylthiol and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexylthio and phenyl groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(nonadecyldisulfanyl)ethanediamide
- N,N’-Bis(2-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis(cyclohexylthio)-N,N’-diphenyl- is unique due to the presence of both cyclohexylthio and phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
50863-05-3 |
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Molecular Formula |
C26H32N2O2S2 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
N,N'-bis(cyclohexylsulfanyl)-N,N'-diphenyloxamide |
InChI |
InChI=1S/C26H32N2O2S2/c29-25(27(21-13-5-1-6-14-21)31-23-17-9-3-10-18-23)26(30)28(22-15-7-2-8-16-22)32-24-19-11-4-12-20-24/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2 |
InChI Key |
HNZLXKJYWMUSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SN(C2=CC=CC=C2)C(=O)C(=O)N(C3=CC=CC=C3)SC4CCCCC4 |
Origin of Product |
United States |
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